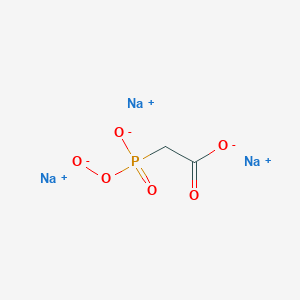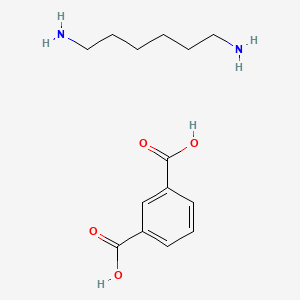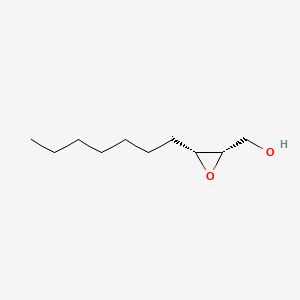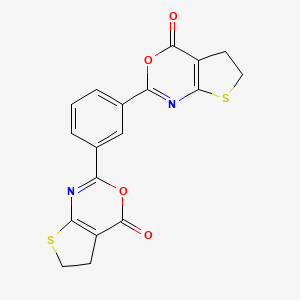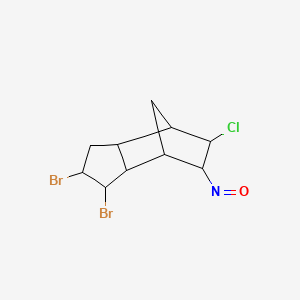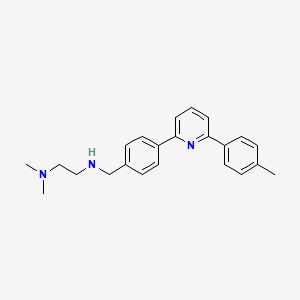
1,2-Ethanediamine, N,N-dimethyl-N'-((4-(6-(4-methylphenyl)-2-pyridinyl)phenyl)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Ethanediamine, N,N-dimethyl-N’-((4-(6-(4-methylphenyl)-2-pyridinyl)phenyl)methyl)- is a complex organic compound with a unique structure that includes both aromatic and aliphatic components
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N,N-dimethyl-N’-((4-(6-(4-methylphenyl)-2-pyridinyl)phenyl)methyl)- typically involves multi-step organic reactions. One common method includes the reaction of 1,2-ethanediamine with N,N-dimethylformamide (DMF) and a suitable aldehyde or ketone to form the desired product. The reaction conditions often require a catalyst, such as palladium on carbon, and may be carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of this complex molecule.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Ethanediamine, N,N-dimethyl-N’-((4-(6-(4-methylphenyl)-2-pyridinyl)phenyl)methyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding amides or nitriles, while reduction typically produces primary or secondary amines.
Aplicaciones Científicas De Investigación
1,2-Ethanediamine, N,N-dimethyl-N’-((4-(6-(4-methylphenyl)-2-pyridinyl)phenyl)methyl)- has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism by which 1,2-Ethanediamine, N,N-dimethyl-N’-((4-(6-(4-methylphenyl)-2-pyridinyl)phenyl)methyl)- exerts its effects involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit enzyme activity or alter cellular processes. The aromatic components of the molecule allow for π-π interactions with other aromatic systems, enhancing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Dimethyl-N’-(4-methylbenzyl)-1,2-ethanediamine
- N-ethyl-N’,N’-dimethyl-N-(2-phenylethyl)-1,2-ethanediamine
Uniqueness
1,2-Ethanediamine, N,N-dimethyl-N’-((4-(6-(4-methylphenyl)-2-pyridinyl)phenyl)methyl)- is unique due to its specific structural features, which include a combination of pyridine and phenyl groups. This structural arrangement provides distinct electronic properties and reactivity patterns, making it a valuable compound for various applications.
Propiedades
Número CAS |
129225-03-2 |
|---|---|
Fórmula molecular |
C23H27N3 |
Peso molecular |
345.5 g/mol |
Nombre IUPAC |
N',N'-dimethyl-N-[[4-[6-(4-methylphenyl)pyridin-2-yl]phenyl]methyl]ethane-1,2-diamine |
InChI |
InChI=1S/C23H27N3/c1-18-7-11-20(12-8-18)22-5-4-6-23(25-22)21-13-9-19(10-14-21)17-24-15-16-26(2)3/h4-14,24H,15-17H2,1-3H3 |
Clave InChI |
FPLQEUULNMWXCK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=NC(=CC=C2)C3=CC=C(C=C3)CNCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![18-(Dichloromethylidene)-17-oxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-16-one](/img/structure/B12791287.png)
![(2R,3S)-3-hydroxy-2-methyl-5-[(2S,3S)-3-methyloxiran-2-yl]-2,3-dihydropyran-6-one](/img/structure/B12791290.png)
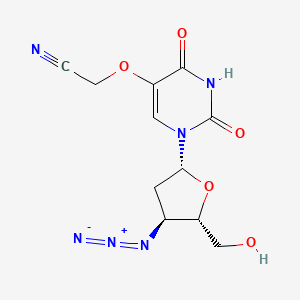


![N,6-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B12791312.png)
![{4-[Bis(2-hydroxyethyl)amino]phenyl}acetonitrile](/img/structure/B12791326.png)
